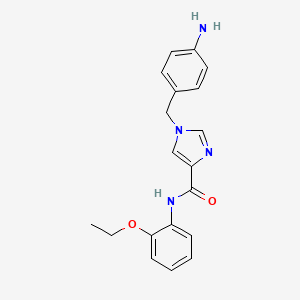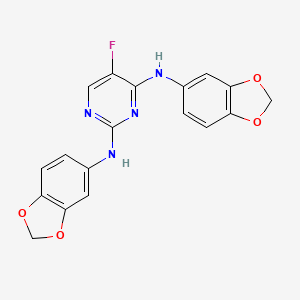![molecular formula C27H32N2O4S3 B12501350 N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B12501350.png)
N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is a complex organic compound with a unique structure that includes ethoxyphenyl, methylbenzylsulfanyl, and methylsulfanylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as alkylation, sulfonylation, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
- 2-(4-methylsulfonylphenyl)ethylamine
- 4-methoxyphenethylamine
Uniqueness
N~2~-(4-ethoxyphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide is unique due to its combination of functional groups and structural complexity
Propriétés
Formule moléculaire |
C27H32N2O4S3 |
|---|---|
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C27H32N2O4S3/c1-4-33-24-10-8-23(9-11-24)29(36(31,32)26-14-12-25(34-3)13-15-26)19-27(30)28-16-17-35-20-22-7-5-6-21(2)18-22/h5-15,18H,4,16-17,19-20H2,1-3H3,(H,28,30) |
Clé InChI |
VYNCVJJRGBJCKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)

![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)
![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)
![1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B12501302.png)

carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
![2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine](/img/structure/B12501320.png)
![1-{2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12501333.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12501337.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
